molecular formula C16H19N3OS B5207356 N-(2-methylphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide

N-(2-methylphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide

Cat. No.: B5207356
M. Wt: 301.4 g/mol
InChI Key: XBAUIPCELAHBAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a butanamide backbone with a sulfanyl group attached to a pyrimidinyl ring and a methylphenyl group, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidinyl Intermediate: The pyrimidinyl ring is synthesized through a condensation reaction involving appropriate starting materials such as 2,4-diaminopyrimidine and methylating agents.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reagent reacts with the pyrimidinyl intermediate.

    Formation of the Butanamide Backbone: The final step involves coupling the pyrimidinyl-sulfanyl intermediate with a 2-methylphenylbutanamide precursor under suitable conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the pyrimidinyl ring using metal hydrides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified pyrimidinyl derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(2-methylphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or alter signal transduction pathways by interacting with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylphenyl)-2-(4-pyrimidinyl)sulfanylbutanamide: Lacks the methyl group on the pyrimidinyl ring.

    N-(2-methylphenyl)-2-(6-methylpyridin-4-yl)sulfanylbutanamide: Contains a pyridinyl ring instead of a pyrimidinyl ring.

Uniqueness

N-(2-methylphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide is unique due to the presence of both the methylphenyl and methylpyrimidinyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-methylphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-4-14(21-15-9-12(3)17-10-18-15)16(20)19-13-8-6-5-7-11(13)2/h5-10,14H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAUIPCELAHBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1C)SC2=NC=NC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.